2-(Methylsulfinyl)benzaldehyde
Overview
Description
2-(Methylsulfinyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, where a methylsulfinyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)benzaldehyde typically involves the oxidation of 2-(Methylthio)benzaldehyde. One common method is the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the methylthio group to a methylsulfinyl group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same oxidation reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a methylsulfonyl group.
Reduction: The compound can be reduced back to 2-(Methylthio)benzaldehyde using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like sodium tungstate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 2-(Methylsulfonyl)benzaldehyde.
Reduction: 2-(Methylthio)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Methylsulfinyl)benzaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs that target specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)benzaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfinyl group can participate in redox reactions, influencing the overall reactivity of the molecule.
Comparison with Similar Compounds
2-(Methylsulfonyl)benzaldehyde: This compound is an oxidized form of 2-(Methylsulfinyl)benzaldehyde and has similar chemical properties but with a higher oxidation state.
2-(Methylthio)benzaldehyde: This is the reduced form and serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
2-methylsulfinylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAAYXCSYJWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492896 | |
Record name | 2-(Methanesulfinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-49-9 | |
Record name | 2-(Methanesulfinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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